molecular formula C12H9F3N2O2S B1452490 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate CAS No. 1306604-55-6

2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate

Cat. No. B1452490
M. Wt: 302.27 g/mol
InChI Key: OXNVLYWTIHGCGP-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate” is a chemical compound. Its molecular formula is C12H9F3N2O2S and its molecular weight is 302.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, including those akin to the specified compound, play a crucial role in medicinal chemistry. These compounds exhibit a wide range of biological activities, making them valuable for drug development. For example, research on thiazole and benzothiazole derivatives demonstrates their potential in treating various diseases due to their versatile pharmacological properties (Rosales-Hernández et al., 2022; Sharma et al., 2019). These studies underline the importance of thiazole derivatives in the discovery and optimization of new therapeutic agents.

Applications in Organic Synthesis and Environmental Science

Compounds similar to 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate are utilized in organic synthesis and environmental science. The synthesis and application of carbamate compounds are of significant interest due to their role in various chemical reactions and potential environmental impact (Smith & Bucher, 2012). Research in this domain focuses on understanding the degradation pathways of such compounds, which is crucial for assessing their environmental fate and safety.

Advancements in Optoelectronic Materials

The structural motifs present in compounds like 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate have been explored for their utility in optoelectronic materials. Studies highlight the incorporation of thiazole derivatives into materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, showcasing their potential in the development of advanced materials for technology (Lipunova et al., 2018).

Contribution to Green Chemistry

The focus on non-phosgene synthesis of carbamates, including those related to the compound , marks a significant contribution to green chemistry. By exploring alternative synthetic routes that minimize the use of toxic reagents, researchers aim to develop more environmentally friendly chemical processes (Jianpen, 2014). This area of research is pivotal for the sustainable development of chemical manufacturing.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-6-9(20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVLYWTIHGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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